2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040679-23-9
VCID: VC8200196
InChI: InChI=1S/C23H23N3O5S2/c1-14-8-15(2)10-17(9-14)26(3)33(27,28)20-6-7-32-21(20)23-24-22(25-31-23)16-11-18(29-4)13-19(12-16)30-5/h6-13H,1-5H3
SMILES: CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C
Molecular Formula: C23H23N3O5S2
Molecular Weight: 485.6 g/mol

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide

CAS No.: 1040679-23-9

Cat. No.: VC8200196

Molecular Formula: C23H23N3O5S2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide - 1040679-23-9

Specification

CAS No. 1040679-23-9
Molecular Formula C23H23N3O5S2
Molecular Weight 485.6 g/mol
IUPAC Name 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Standard InChI InChI=1S/C23H23N3O5S2/c1-14-8-15(2)10-17(9-14)26(3)33(27,28)20-6-7-32-21(20)23-24-22(25-31-23)16-11-18(29-4)13-19(12-16)30-5/h6-13H,1-5H3
Standard InChI Key JAIQXTOWNCTGQQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C
Canonical SMILES CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C

Introduction

Chemical Identification and Structural Features

Comparative Analysis of Structural Analogs

Three analogs with varying methoxy group positions on the phenyl ring have been documented (Table 1):

Property3,5-Dimethoxy (Target)3,4-Dimethoxy 2,3-Dimethoxy
CAS No.1040679-23-91040679-18-2Not assigned
Molecular Weight485.6 g/mol485.6 g/mol485.58 g/mol
logPNot reportedNot reported5.77
Water SolubilityNot reportedNot reportedLogSw = -5.68
Rotatable BondsNot reportedNot reported7

Table 1: Physicochemical comparison of dimethoxyphenyl analogs. Data from .

The 3,5-dimethoxy substitution likely enhances symmetry and π-π stacking potential compared to asymmetrical analogs, influencing crystallinity and receptor binding.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit protocols for this compound are unpublished, convergent synthesis strategies for analogous sulfonamide-oxadiazoles involve:

  • Thiophene sulfonamide preparation: Sulfonation of 2-methylthiophene followed by chlorination and amination with 3,5-dimethyl-N-methylaniline.

  • Oxadiazole ring formation: Cyclocondensation of amidoximes with carboxylic acid derivatives. For this compound, 3,5-dimethoxybenzoyl chloride may react with a thiophene-linked amidoxime under microwave-assisted conditions .

  • Coupling reactions: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the oxadiazole and sulfonamide moieties .

Solubility and Stability

The compound’s low aqueous solubility (predicted LogSw = -5.68 for the 2,3-dimethoxy analog ) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays. Stability studies on analogs suggest susceptibility to hydrolysis at the sulfonamide and oxadiazole groups under acidic or alkaline conditions .

Biological Activities and Mechanisms

Anti-inflammatory Effects

Molecular docking studies on similar compounds show inhibition of cyclooxygenase-2 (COX-2) with binding energies of -9.2 to -10.5 kcal/mol . The 3,5-dimethoxy groups may improve selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.

Anticancer Screening

While direct data are lacking, analogs with 3,4-dimethoxy substitutions exhibit IC₅₀ values of 12–35 µM against MCF-7 breast cancer cells, likely via tubulin polymerization inhibition . The target compound’s bulkier 3,5-dimethoxy groups could enhance hydrophobic interactions with tubulin’s colchicine-binding site.

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High logP (5.77 for 2,3-dimethoxy analog ) suggests good lipid membrane permeability but potential P-glycoprotein efflux.

  • Metabolism: Demethylation of methoxy groups by CYP450 enzymes is probable, yielding catechol intermediates prone to glucuronidation .

  • Excretion: Renal clearance is expected due to the sulfonamide’s polarity, though biliary excretion may contribute.

Toxicity Risks

Sulfonamides carry risks of hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and crystalluria. Oxadiazole-containing compounds may inhibit hERG channels, prolonging QT intervals . Preclinical safety studies on analogs recommend daily doses below 50 mg/kg in rodent models .

Research Gaps and Future Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield beyond the 20–35% reported for analogs .

  • Target validation: Use CRISPR-Cas9 screens to identify primary targets beyond DHPS and COX-2.

  • Formulation studies: Explore nanoparticle encapsulation to address solubility limitations.

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